6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
Overview
Description
6-(Benzylamino)-2-chloro-5-fluoronicotinic acid, also known as 6-BFCA, is a small molecule that has been used for a variety of research purposes. It is a member of the fluoro-nicotinic acid family and has been found to have a variety of applications in the laboratory.
Scientific Research Applications
6-(Benzylamino)-2-chloro-5-fluoronicotinic acid has been used for a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the study of protein-protein interactions, and the study of signal transduction pathways. It has also been used to study the structure and function of proteins and to investigate the role of small molecules in modulating protein activity.
Mechanism of Action
The mechanism of action of 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid is not fully understood. It is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. It has also been suggested that this compound could interact with specific amino acid residues in proteins, which could result in the modulation of protein activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been suggested that this compound could interact with enzymes and proteins, resulting in the modulation of their activity. It has also been suggested that this compound could interact with receptors, resulting in the activation or inhibition of signal transduction pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid for laboratory experiments is that it is relatively easy to synthesize and purify. In addition, it is a small molecule, which makes it easier to study the interactions between proteins and small molecules. However, this compound is not very stable and can degrade over time, which can limit its use in long-term experiments.
Future Directions
The potential future directions for 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid research include: further studies on the mechanism of action; further studies on the biochemical and physiological effects; further studies on the interactions between proteins and small molecules; and further studies on the potential therapeutic applications of this compound. Additionally, further research could be done to improve the stability of this compound and to develop better methods for synthesizing and purifying the compound.
properties
IUPAC Name |
6-(benzylamino)-2-chloro-5-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-11-9(13(18)19)6-10(15)12(17-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTNMADPMXZEBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C(=N2)Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156262 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-fluoro-6-[(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201156262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1417334-56-5 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-fluoro-6-[(phenylmethyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417334-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-fluoro-6-[(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201156262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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